molecular formula C10H12O2S B13060118 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13060118
M. Wt: 196.27 g/mol
InChI Key: GTIXIAOACHHVGV-UHFFFAOYSA-N
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Description

2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a methyl group and a thiophene ring. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, which is a primary method for synthesizing cyclobutane derivatives . This reaction typically involves the use of alkenes or alkynes as starting materials and can be catalyzed by various metal catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl group on the cyclobutane ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, further enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as 2-thiophenecarboxylic acid and 2-methylthiophene share structural similarities with 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid.

    Cyclobutane derivatives: Compounds like cyclobutane-1-carboxylic acid and 1-methylcyclobutane share the cyclobutane ring structure.

Uniqueness

This compound is unique due to the combination of the thiophene ring and the cyclobutane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is an organic compound notable for its unique structural features, including a cyclobutane ring, a thiophene moiety, and a carboxylic acid functional group. This combination endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Structural Characteristics

The molecular formula of this compound is C10H12O2SC_{10}H_{12}O_2S, with a molecular weight of approximately 196.27 g/mol. The presence of the thiophene ring contributes to its electronic properties and potential interactions with biological targets, while the carboxylic acid group facilitates hydrogen bonding, enhancing bioactivity.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : The thiophene component is known for its ability to interact with microbial enzymes and receptors, potentially inhibiting their activity.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

The biological activity of this compound can be attributed to several key interactions:

  • Enzyme Inhibition : The thiophene ring can form π-stacking interactions with aromatic residues in enzymes, while the carboxylic acid group engages in ionic interactions.
  • Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
2-Thiophenecarboxylic AcidContains a thiophene ring and carboxylic acid groupLacks cyclobutane structure
3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic AcidSimilar cyclobutane frameworkDifferent methyl positioning
Cyclobutane-1-carboxylic AcidCyclobutane ring with a carboxylic acidNo thiophene component
2-MethylthiopheneThiophene structure without cyclobutaneSimpler structure lacking cyclobutane

The combination of a thiophene ring and a cyclobutane structure in this compound provides distinct chemical reactivity compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of thiophene exhibited significant inhibition against various bacterial strains. The presence of the cyclobutane moiety enhanced the overall efficacy compared to simpler thiophene derivatives.
  • Anti-inflammatory Potential : Research indicated that compounds containing both thiophene and carboxylic acid groups could effectively reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory conditions.
  • Molecular Docking Studies : Computational studies have shown that this compound has favorable binding affinities to specific enzyme targets, supporting its role as a lead compound for drug development .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-methyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H12O2S/c1-7-4-5-10(7,9(11)12)8-3-2-6-13-8/h2-3,6-7H,4-5H2,1H3,(H,11,12)

InChI Key

GTIXIAOACHHVGV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC=CS2)C(=O)O

Origin of Product

United States

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